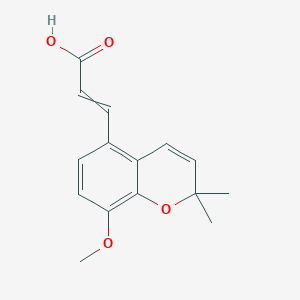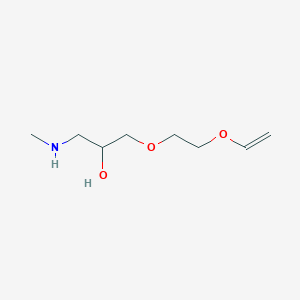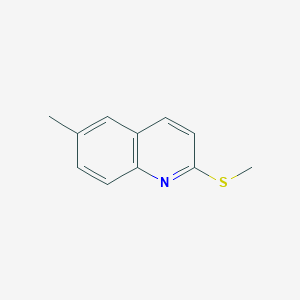
Quinoline, 6-methyl-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure The presence of a methyl group at the 6-position and a methylthio group at the 2-position distinguishes it from other quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-methyl-2-(methylthio)-, often involves transition-metal catalyzed reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale catalytic processes. These processes often use palladium or copper catalysts to facilitate the formation of the quinoline ring system. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 6-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Quinoline, 6-methyl-2-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Quinoline, 6-methyl-2-(methylthio)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, lacking the methyl and methylthio substituents.
6-Methylquinoline: Similar structure but without the methylthio group.
2-Methylthioquinoline: Lacks the methyl group at the 6-position.
Uniqueness
Quinoline, 6-methyl-2-(methylthio)- is unique due to the combined presence of both the methyl and methylthio groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Número CAS |
172018-49-4 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
6-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-8-3-5-10-9(7-8)4-6-11(12-10)13-2/h3-7H,1-2H3 |
Clave InChI |
HMZSYSHZKFSTCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


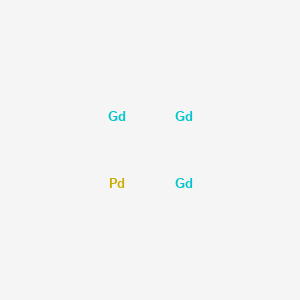
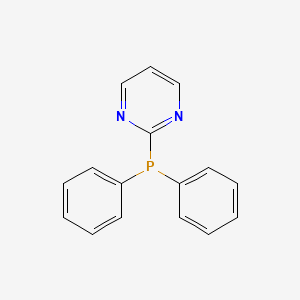
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
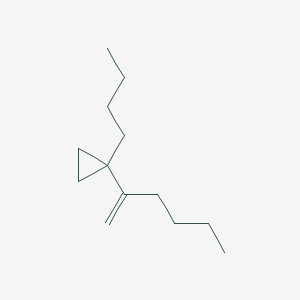
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
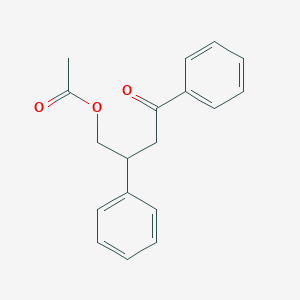
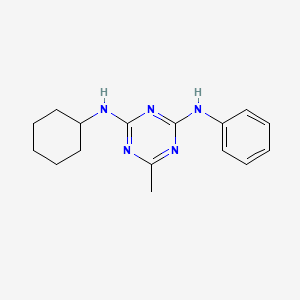

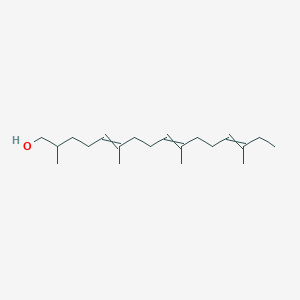
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
